molecular formula C11H17NO2 B15323679 1-(2-Ethoxyphenyl)-2-(methylamino)ethan-1-ol

1-(2-Ethoxyphenyl)-2-(methylamino)ethan-1-ol

Cat. No.: B15323679
M. Wt: 195.26 g/mol
InChI Key: JGOYVCHMHIZPJC-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, a methylamino group, and an ethan-1-ol backbone

Preparation Methods

The synthesis of 1-(2-Ethoxyphenyl)-2-(methylamino)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxybenzaldehyde with methylamine, followed by reduction of the resulting imine to yield the desired product. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can be advantageous for producing larger quantities of the compound with consistent quality.

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)-2-(methylamino)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further modify the compound, such as reducing the phenyl ring to a cyclohexyl ring using hydrogenation.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-ethoxybenzaldehyde, while reduction could produce 1-(2-ethoxyphenyl)-2-(methylamino)cyclohexane.

Scientific Research Applications

1-(2-Ethoxyphenyl)-2-(methylamino)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-2-(methylamino)ethan-1-ol involves its interaction with molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2-Ethoxyphenyl)-2-(methylamino)ethan-1-ol can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)-2-(methylamino)ethan-1-ol: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical reactivity and biological activity.

    1-(2-Ethoxyphenyl)-2-(ethylamino)ethan-1-ol: The presence of an ethylamino group instead of a methylamino group can influence the compound’s pharmacokinetics and pharmacodynamics.

    1-(2-Ethoxyphenyl)-2-(methylamino)propan-1-ol: The additional carbon in the backbone can alter the compound’s physical and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C11H17NO2/c1-3-14-11-7-5-4-6-9(11)10(13)8-12-2/h4-7,10,12-13H,3,8H2,1-2H3

InChI Key

JGOYVCHMHIZPJC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(CNC)O

Origin of Product

United States

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